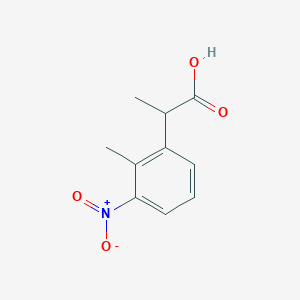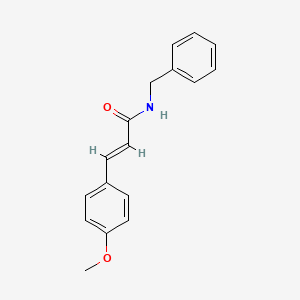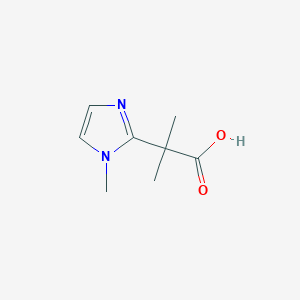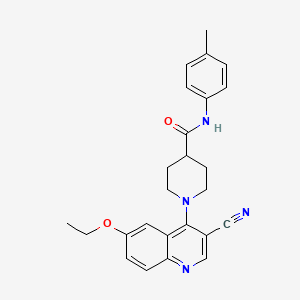
2-Methyl-3-nitrophenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-3-nitrophenylpropanoic acid is a chemical compound with the molecular weight of 209.2 . Its IUPAC name is 2-(2-methyl-3-nitrophenyl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H11NO4/c1-6-8(7(2)10(12)13)4-3-5-9(6)11(14)15/h3-5,7H,1-2H3,(H,12,13) . This indicates the molecular structure of the compound.
Scientific Research Applications
Synthesis and Stereochemistry:
- 2-Methyl-3-nitrophenylpropanoic acid has been utilized in the synthesis and resolution of specific organic compounds. For example, Drewes et al. (1992) discussed using a related compound, 2-amino-1-(4-nitrophenyl)propan-1,3-diol, to resolve racemic hydroxy methylene phenylpropanoic acid. This process involved converting the laevorotatory enantiomer into anti and syn methyl hydroxy methyl phenylpropanoate (Drewes, Emslie, Field, Khan, & Ramesar, 1992).
Chemical Reactions and Catalysis:
- Wan et al. (2013) developed a method for meta-C–H arylation and methylation of phenylpropanoic acid using a nitrile template. This study illustrates the potential for using modified versions of phenylpropanoic acid in complex chemical syntheses (Wan, Dastbaravardeh, Li, & Yu, 2013).
- Lifchits and Charette (2008) described the Lewis acid-catalyzed ring-opening of nitrocyclopropanecarboxylates, highlighting the versatility of nitropropane derivatives in organic synthesis (Lifchits & Charette, 2008).
Biochemistry and Toxicology:
- Fiala, Conaway, and Mathis (1989) investigated the oxidative DNA and RNA damage in rats treated with 2-nitropropane, a compound related to this compound. This study contributes to understanding the biochemical and toxicological effects of nitroalkanes (Fiala, Conaway, & Mathis, 1989).
Environmental Applications:
- Bhushan et al. (2000) discussed the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98, emphasizing the potential environmental bioremediation uses of nitrophenol compounds (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).
properties
IUPAC Name |
2-(2-methyl-3-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-8(7(2)10(12)13)4-3-5-9(6)11(14)15/h3-5,7H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQBBKFKBSAAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2687466.png)
![N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2687467.png)



![2-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2687474.png)
![[4-Chloro-3-(methoxymethyl)phenyl]boronic acid](/img/structure/B2687475.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2687477.png)

![5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2687479.png)

![(5Z)-5-[(3-bromophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one](/img/structure/B2687486.png)
